N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h3,5,7,9H,1-2,4,6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAATGXKLYVGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CO3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold serves as the foundational structure for this compound. A highly efficient method for constructing this core involves oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds, as demonstrated by recent studies.
Mechanistic Pathway
The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization. Molecular oxygen acts as the terminal oxidant, driving the formation of the aromatic pyrazolo[1,5-a]pyridine system.
Functionalization at Position 3: Introduction of the Methylene Amine Group
The target compound requires a methylene-linked primary amine at position 3 of the pyrazolo[1,5-a]pyridine core. This is achieved through sequential transformations of the 3-carboxylic acid ester intermediate.
Hydrolysis and Reduction
- Ester Hydrolysis : The ethyl ester group in 4a is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl in refluxing ethanol.
- Reduction to Alcohol : The resultant carboxylic acid is reduced to a hydroxymethyl group via lithium aluminum hydride (LiAlH₄) in anhydrous THF.
- Oxidation to Aldehyde : The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Hydrogenation of the Pyridine Ring
Partial hydrogenation of the pyridine ring to the 4H,5H,6H,7H configuration is critical for achieving the desired stereoelectronic properties.
Catalytic Hydrogenation Conditions
- Catalyst : 10% Palladium on carbon (Pd/C).
- Solvent : Ethanol or tetrahydrofuran (THF).
- Pressure : H₂ gas at 3–5 atm.
- Temperature : 50–60°C for 12–24 hours.
Hydrogenation proceeds selectively to saturate the pyridine ring without affecting the pyrazole moiety or the aminomethyl group. Post-reaction, the catalyst is removed by filtration, and the product is isolated via solvent evaporation.
Acylation with Furan-2-carboxylic Acid
The final step involves coupling the primary amine with furan-2-carboxylic acid to form the amide bond.
Activation and Coupling
- Acid Chloride Formation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate furan-2-carbonyl chloride.
- Amide Bond Formation : The amine intermediate reacts with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) as a base, yielding N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide.
Table 2: Representative Yields for Key Synthetic Steps
| Step | Yield (%) |
|---|---|
| Core Synthesis (CDC) | 94 |
| Reductive Amination | 82 |
| Hydrogenation | 78 |
| Acylation | 88 |
Analytical Validation
Structural confirmation is achieved through spectroscopic and spectrometric techniques:
Chemical Reactions Analysis
Types of Reactions
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and as a fluorescent probe for bioimaging applications.
Biological Research: It is used as a tool to study intracellular processes and molecular interactions due to its ability to act as a chelating agent for ions.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyridine/Pyrimidine Derivatives
Key Observations :
Core Heterocycle: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[3,4-b]pyridine (7f) and pyrazolo[1,5-a]pyrimidine (9).
Functional Groups : The furan-2-carboxamide group is conserved in the target compound and 7f, but 7f incorporates additional methyl groups at the 4- and 6-positions, which may enhance metabolic stability . The trifluoromethyl group in the pyrazolo[1,5-a]pyrimidine derivative (9) likely increases lipophilicity and bioavailability .
Key Observations :
- The target compound’s synthesis likely follows a standard amide coupling protocol, similar to 7f and 22a .
Physicochemical and Spectral Properties
Table 3: Comparative Physicochemical Data
*Estimated based on analogs.
Biological Activity
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a furan-2-carboxamide moiety linked to a pyrazolo[1,5-a]pyridine structure. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM depending on the specific derivative and structural modifications .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators .
Biological Activity Data
The following table summarizes the biological activities observed for related pyrazole compounds:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-methylpyrazol-1-yl)methyl furan-2-carboxamide | MCF7 | 0.01 | Inhibition of cell proliferation |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazole | A549 | 26 | Induction of apoptosis |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-pyrazole | NCI-H460 | 0.39 | Autophagy induction |
| N-{4H-pyrazolo[1,5-a]pyridin-3-yl}methyl furan | HepG2 | 12.50 | Cytotoxicity |
Case Study 1: Antitumor Activity
A study conducted by Bouabdallah et al. demonstrated that derivatives of pyrazole exhibited significant cytotoxic potential against HepG2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the potential of pyrazolo compounds in cancer therapy.
Case Study 2: Anti-inflammatory Effects
Research has shown that pyrazole derivatives can effectively reduce inflammation markers in animal models. For example, compounds similar to this compound were tested for their ability to decrease edema in carrageenan-induced paw edema models . The results indicated a significant reduction in swelling compared to controls.
Q & A
Q. What are the key steps in synthesizing N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves:
Core Formation : Cyclization of pyrazolo[1,5-a]pyridine precursors using methods like refluxing in pyridine or DMF .
Functionalization : Coupling the pyridine core with furan-2-carboxamide via nucleophilic substitution or amide bond formation .
Optimization :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Reflux conditions (100–120°C) enhance reaction rates but may require stabilization of heat-sensitive intermediates .
- Catalysis : Use of triethylamine or LiOH to deprotonate reactive sites and accelerate coupling .
Yield improvements (e.g., from 62% to 77%) are achieved via recrystallization (ethanol/DMF) and continuous flow reactors for scalability .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what characteristic signals should be observed?
- 1H/13C NMR :
- IR Spectroscopy : Amide C=O stretching at 1670–1690 cm⁻¹ and NH stretches at 3300–3149 cm⁻¹ confirm the carboxamide group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 359 for related analogs) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. How do substituent variations on the pyrazolo[1,5-a]pyridine core influence the compound’s kinase inhibitory activity, and what SAR studies support this?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF3) : Enhance binding to kinase ATP pockets via hydrophobic interactions (IC50 values improve by 2–3 fold) .
- Methyl/Isopropyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
- SAR Studies :
- In Vitro Assays : Compare IC50 values of analogs against kinases like EGFR or VEGFR2 .
- Molecular Docking : Pyrazole N1 and triazole groups form hydrogen bonds with kinase active sites, as seen in analogs with ΔGbinding < -8 kcal/mol .
Q. What methodological challenges arise in assessing the compound’s bioavailability, and how can they be addressed using in vitro models?
- Challenges :
- Solutions :
- PAMPA Assays : Measure passive permeability (e.g., Pe > 1 × 10⁻⁶ cm/s indicates moderate absorption) .
- Caco-2 Cell Monolayers : Evaluate efflux ratios (e.g., using P-gp inhibitors like verapamil) to assess transporter-mediated excretion .
- HPLC-MS/MS : Quantify plasma stability over 24 hours to identify metabolic hotspots .
Q. How can contradictory data regarding synthetic yields from different protocols be systematically analyzed to identify optimal conditions?
- Case Study : Yields for pyrazolo[1,5-a]pyrimidine analogs vary from 62% (DMF recrystallization) to 77% (continuous flow reactors) .
- Analysis Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
